An In-depth Technical Guide to the Physicochemical Properties of 5,6-Quinoxalinediol
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Quinoxalinediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5,6-Quinoxalinediol, a heterocyclic organic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental data with practical, field-proven methodologies to offer a robust resource for researchers engaged in the study and application of quinoxaline derivatives.
Introduction to 5,6-Quinoxalinediol: A Molecule of Emerging Interest
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with diverse pharmacological activities.[1][2] The fusion of a benzene ring and a pyrazine ring creates a scaffold that is a subject of intensive research in drug discovery, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 5,6-Quinoxalinediol, a specific isomer with hydroxyl groups on the benzene ring, holds potential for unique biological interactions and therapeutic applications. A thorough understanding of its fundamental physicochemical properties, namely molecular weight and aqueous solubility, is a critical first step in its journey from laboratory research to potential clinical relevance.
Core Physicochemical Properties of 5,6-Quinoxalinediol
Precise knowledge of a compound's physicochemical characteristics is paramount for all stages of drug development, from initial screening to formulation.
Molecular Weight
The molecular weight of 5,6-Quinoxalinediol has been determined based on its molecular formula, C₈H₆N₂O₂. As an isomer of the more extensively documented 6,7-quinoxalinediol, it shares the same elemental composition and, consequently, the same molecular weight.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | (Isomer Data)[5] |
| Molecular Weight | 162.15 g/mol | (Isomer Data)[5] |
| CAS Number | Not explicitly assigned | N/A |
Aqueous Solubility: A Critical Parameter
Aqueous solubility is a crucial determinant of a compound's bioavailability and is a key consideration in the design of in vitro assays and in vivo studies.
Factors Influencing the Solubility of Quinoxaline Derivatives: The solubility of quinoxaline compounds is influenced by several factors:
-
Crystal Lattice Energy: The planar nature of the quinoxaline ring system can result in strong crystal packing, requiring significant energy to disrupt for dissolution.[1]
-
Substituents: The nature and position of substituent groups can dramatically alter solubility. The hydroxyl groups in 5,6-Quinoxalinediol are expected to increase polarity and the potential for hydrogen bonding with water compared to the unsubstituted quinoxaline, which is soluble in water.[6] However, the overall solubility will still be governed by the interplay of intermolecular forces.
-
pH: For ionizable quinoxaline derivatives, pH can significantly impact solubility.[1]
-
Particle Size and Polymorphism: As with many solid compounds, smaller particle size can increase the rate of dissolution, and different crystalline forms (polymorphs) can exhibit different solubilities.[7][8]
Given the absence of published data, the following section provides a detailed, authoritative protocol for the experimental determination of the aqueous solubility of 5,6-Quinoxalinediol.
Experimental Determination of Aqueous Solubility
The recommended methodology for determining the aqueous solubility of 5,6-Quinoxalinediol is the Shake-Flask Method , as described in the OECD Test Guideline 105.[9][10] This method is suitable for compounds with solubilities above 10⁻² g/L.[11]
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound with a specified volume of water at a constant temperature. After equilibrium is reached, the undissolved solid is separated from the saturated aqueous phase, and the concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method.[12][13]
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
5,6-Quinoxalinediol (high purity)
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
Glass flasks with stoppers or screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
-
Volumetric glassware
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[9][10] This will inform the amount of substance to be used and the duration of the main experiment.
-
Sample Preparation:
-
Accurately weigh an amount of 5,6-Quinoxalinediol that is in excess of its estimated solubility and add it to a flask.
-
Add a known volume of water. The flask should not be completely filled to allow for adequate mixing.
-
-
Equilibration:
-
Seal the flasks to prevent evaporation.
-
Place the flasks in a constant temperature shaker bath, typically maintained at 20 ± 0.5 °C.[9]
-
Agitate the flasks for a sufficient period to reach equilibrium. This may range from 24 to 48 hours, as determined by the preliminary test. It is crucial that equilibrium is truly reached, which can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
-
Phase Separation:
-
After the equilibration period, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved solid.
-
To ensure complete separation of the solid from the aqueous phase, centrifugation in a temperature-controlled centrifuge at the same temperature as the equilibration is the preferred method.[12] Alternatively, filtration can be used, but care must be taken to avoid adsorption of the solute onto the filter material.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of 5,6-Quinoxalinediol in the aliquot using a validated analytical method. HPLC with UV detection is often suitable for aromatic compounds. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Interpretation:
-
The aqueous solubility is reported as the average of at least three replicate determinations where the concentrations are consistent, confirming that equilibrium has been achieved. The result is typically expressed in g/L, mg/L, or mol/L.
-
Conclusion
This technical guide has provided the fundamental physicochemical data for 5,6-Quinoxalinediol, specifically its molecular weight, and has addressed the current lack of available data for its aqueous solubility by presenting a detailed and authoritative experimental protocol. For researchers and drug development professionals, a precise understanding and empirical determination of these properties are foundational for advancing the study of this and other promising quinoxaline derivatives. The provided methodology ensures a robust and reproducible approach to generating high-quality solubility data, which is essential for informed decision-making in medicinal chemistry and pharmaceutical development.
References
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
- Droge, S. T. J., & Goss, K.-U. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 283, 131169.
-
Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
- AEC. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 77.
-
MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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Singapore Management University. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
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MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 64252-08-0 | Product Name : Quinoxaline-5,6,7,8 D4. Retrieved from [Link]
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Wikipedia. (n.d.). Quinoxalinedione. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]
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IJRPS. (2013). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5 and 6-methyl quinoxaline, 13708-12-8. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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RASAYAN Journal of Chemistry. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
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